![molecular formula C19H17ClN2O3 B3916247 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3916247.png)
4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Overview
Description
4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, also known as CPP-115, is a potent and selective GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects on various neurological and psychiatric disorders.
Mechanism of Action
4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid works by inhibiting GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid increases the levels of GABA in the brain, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has been shown to increase GABA levels in the brain, which can have various biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the brain. By increasing GABA levels, 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can reduce neuronal excitability and have anticonvulsant, anxiolytic, and antidepressant effects.
Advantages and Limitations for Lab Experiments
4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several advantages for lab experiments, including its potency and selectivity as a GABA-AT inhibitor. However, it also has limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, including:
1. Investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Developing more potent and selective GABA-AT inhibitors based on the structure of 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.
3. Studying the long-term effects of 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid on GABA levels and neuronal excitability in the brain.
4. Investigating the potential use of 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid as a tool for studying the role of GABA in neurological and psychiatric disorders.
5. Developing new formulations of 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid with improved solubility and bioavailability for clinical use.
Scientific Research Applications
4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that 4-[5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can increase GABA levels in the brain, which can have anticonvulsant, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-9-5-4-8-14(15)17-12-16(13-6-2-1-3-7-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEOSSCXSIFDRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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